molecular formula C17H13NO3 B11840753 7-(Benzyloxy)quinoline-3-carboxylic acid

7-(Benzyloxy)quinoline-3-carboxylic acid

Cat. No.: B11840753
M. Wt: 279.29 g/mol
InChI Key: ANQKVSINYIIUJZ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. numberanalytics.com This arrangement makes it a crucial building block in heterocyclic chemistry. numberanalytics.com The presence of the nitrogen atom within the pyridine ring influences the electronic characteristics of the entire molecule, making it a valuable component in a multitude of chemical reactions. numberanalytics.com First isolated from coal tar in the 19th century, quinoline's name is derived from "quinine," a well-known antimalarial compound. numberanalytics.com This historical link to medicine underscores the long-recognized potential of quinoline-based structures. numberanalytics.com The quinoline scaffold is considered a prominent motif for the development of new pharmacological molecules. jddtonline.info

Evolution of Quinoline-3-carboxylic Acid Derivatives as Privileged Structures

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The quinoline scaffold is often regarded as such a privileged structure. researchgate.net The addition of a carboxylic acid group at the 3-position of the quinoline ring gives rise to quinoline-3-carboxylic acid, a key intermediate in the synthesis of a wide range of derivatives. nih.gov Since 1962, derivatives of 4-quinolone-3-carboxylic acid have been utilized as antibacterial agents. nih.gov More recently, research has expanded to explore other biological activities of quinoline-3-carboxylic acid derivatives, including their potential as anticancer agents. nih.govnih.gov

Research Trajectories for Substituted Quinoline-3-carboxylic Acids

Current research on substituted quinoline-3-carboxylic acids is focused on several key areas. One major trajectory involves the synthesis of new derivatives with modified substituents at various positions of the quinoline ring. tandfonline.comresearchgate.net For instance, studies have investigated the impact of different functional groups on the biological activity of these compounds. tandfonline.com Another area of active research is the development of more efficient and environmentally friendly synthetic methods for these molecules. nih.govgoogle.com Researchers are also exploring the potential of these compounds as inhibitors of specific enzymes, such as protein kinase CK2, which is implicated in various diseases. tandfonline.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

7-phenylmethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)14-8-13-6-7-15(9-16(13)18-10-14)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)

InChI Key

ANQKVSINYIIUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 7 Benzyloxy Quinoline 3 Carboxylic Acid and Its Derivatives

Strategies for Quinoline (B57606) Core Construction with Benzyloxy Substitution at Position 7

The synthesis of the 7-(benzyloxy)quinoline core can be approached through several classical name reactions, each offering distinct advantages and requiring specific precursors. These methods generally involve the condensation of a substituted aniline (B41778) or a 2-aminoaryl carbonyl compound with a suitable partner to form the quinoline ring system.

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile and straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netwikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. researchgate.netwikipedia.org

For the synthesis of 7-(benzyloxy)quinoline-3-carboxylic acid derivatives, a 2-amino-4-benzyloxybenzaldehyde or a related ketone would be the key starting material. The reaction would proceed by condensation with a β-ketoester, such as ethyl acetoacetate, or a dicarbonyl compound. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org While specific examples for the direct synthesis of this compound via the Friedländer reaction are not extensively documented in readily available literature, the synthesis of polysubstituted quinolines using this method is common. nih.govorganic-chemistry.org A plausible route would involve the reaction of 2-amino-4-benzyloxybenzaldehyde with diethyl malonate in the presence of a suitable catalyst to yield ethyl 7-(benzyloxy)quinoline-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

A variety of catalysts have been employed to promote the Friedländer synthesis, including mineral acids, Lewis acids, and more recently, environmentally benign catalysts. nih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting quinoline derivative.

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

2-Aminoaryl CarbonylMethylene (B1212753) CompoundCatalyst/ConditionsProductYield (%)Reference
2-AminobenzaldehydeEthyl acetoacetateUranyl Acetate, EtOH, RefluxEthyl 2-methylquinoline-3-carboxylateHigh
2-AminobenzophenoneCyclohexanonePropylphosphonic anhydride (B1165640) (T3P)Polysubstituted quinolineExcellent nih.gov
2-AminobenzaldehydeVarious ketonesWater, 70°C, Catalyst-freeSubstituted quinolinesup to 97% organic-chemistry.org

Knoevenagel Condensation Pathways

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a weak base as a catalyst. wikipedia.org This reaction is fundamental in carbon-carbon bond formation and can be adapted for the synthesis of quinoline precursors. wikipedia.orgwikipedia.org

In the context of this compound synthesis, a potential pathway involves the Knoevenagel condensation of 2-amino-4-benzyloxybenzaldehyde with an active methylene compound like diethyl malonate. The resulting product, a substituted cinnamate (B1238496) derivative, could then undergo a subsequent cyclization reaction to form the quinoline ring. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, often leads to decarboxylation. wikipedia.org

The reaction is typically catalyzed by amines such as piperidine (B6355638) or pyridine. wikipedia.org The choice of catalyst and reaction conditions can influence the outcome, and in some cases, the intermediate condensation product can be isolated before cyclization.

Doebner Reaction Modifications

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org A modification of this reaction, known as the Doebner–von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. google.com

To synthesize a this compound derivative using a Doebner-type approach, 4-(benzyloxy)aniline (B124853) would be a key starting material. The reaction of 4-(benzyloxy)aniline with an appropriate aldehyde and pyruvic acid derivative could potentially yield the desired quinoline. For instance, reaction with formaldehyde (B43269) and pyruvic acid would be expected to yield 7-(benzyloxy)quinoline-4-carboxylic acid. To obtain the 3-carboxylic acid, a different strategy or a subsequent rearrangement would be necessary. Catalyst-free Doebner reactions in ethanol (B145695) have been reported for the synthesis of other substituted quinoline-4-carboxylic acids.

Table 2: Examples of Doebner Reaction for Quinoline-4-Carboxylic Acids

AnilineAldehydeOther ReactantCatalyst/ConditionsProductYield (%)Reference
AnilineBenzaldehydePyruvic AcidEtOH, Reflux2-Phenylquinoline-4-carboxylic acid- wikipedia.org
3,4,5-TrimethoxyanilineVarious aromatic aldehydesPyruvic AcidEtOH, Reflux, Catalyst-free6,7,8-Trimethoxy-2-arylquinoline-4-carboxylic acidsHigh

Combe's Quinoline Synthesis Adaptations

The Combe's synthesis is a method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones. wikipedia.org The reaction proceeds through a Schiff base intermediate which then undergoes cyclization. wikipedia.org

For the synthesis of a 7-(benzyloxy)quinoline derivative, 4-(benzyloxy)aniline would be reacted with a suitable β-dicarbonyl compound. For example, reaction with acetylacetone (B45752) (2,4-pentanedione) would yield 7-benzyloxy-2,4-dimethylquinoline. nih.gov To introduce a carboxylic acid group at the 3-position using this method, a more complex β-dicarbonyl starting material would be required. The reaction is typically catalyzed by strong acids like concentrated sulfuric acid, with polyphosphoric acid also being an effective catalyst. wikipedia.org

Table 3: Example of Combe's Synthesis

Anilineβ-DiketoneCatalyst/ConditionsProductYield (%)Reference
AnilineAcetylacetoneConc. H₂SO₄2,4-Dimethylquinoline- wikipedia.org

Skraup Synthesis Considerations

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgchemicalbook.com The reaction is known to be vigorous. wikipedia.org

Applying the Skraup synthesis to 4-(benzyloxy)aniline would be expected to yield 7-benzyloxyquinoline (B143902). google.com However, this method does not directly introduce a carboxylic acid group at the 3-position. A subsequent functionalization of the 7-benzyloxyquinoline product would be necessary to obtain the desired carboxylic acid. The harsh reaction conditions of the Skraup synthesis might also pose a challenge for the stability of the benzyloxy protecting group.

Heteroannulation Routes

Heteroannulation reactions provide a powerful and convergent approach to constructing heterocyclic rings like quinoline. These methods often involve the reaction of a substituted aniline with a suitable three-carbon component that already contains the desired functionality for the C3-position of the quinoline ring.

One such strategy involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-(benzyloxy)aniline could be reacted with an acrylic acid derivative that would lead to the desired 3-carboxy functionality after cyclization.

Another approach is the cyclocondensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For instance, a 2-amino-4-benzyloxyacetophenone could be condensed with a malonic ester derivative.

Furthermore, a patent describes the preparation of 7-substituted-3-quinolinecarbonitriles. google.comgoogle.com This involves the reaction of a substituted aniline with ethyl (ethoxymethylene)cyanoacetate followed by cyclization. The resulting 7-(benzyloxy)quinoline-3-carbonitrile could then be hydrolyzed to the target this compound. This method offers a direct route to the desired substitution pattern.

Additionally, the synthesis of 7-hydroxyquinoline-3-carboxylic acid has been reported. google.comresearchgate.net This compound could serve as a precursor, with the hydroxyl group being subsequently benzylated to afford the final product. This two-step approach provides an alternative pathway if the direct incorporation of the benzyloxy group proves to be challenging.

Synthetic Strategies for this compound and Its Analogs

The synthesis of this compound, a significant scaffold in medicinal chemistry, involves strategic manipulations of the quinoline core. Key synthetic considerations include the introduction of the carboxylic acid at the 3-position and the installation of the benzyloxy group at the 7-position. Methodologies often involve multi-step sequences that build the quinoline ring system first, followed by functional group interconversions.

Synthesis of 7 Benzyloxy Quinoline 3 Carboxylic Acid

The synthesis of 7-(Benzyloxy)quinoline-3-carboxylic acid typically involves multi-step chemical reactions. While specific proprietary methods may exist, a general approach can be inferred from standard organic chemistry principles and related literature on quinoline (B57606) synthesis. A common strategy involves the construction of the quinoline ring system followed by the introduction or modification of the substituents at the 3 and 7 positions. For instance, a plausible route could involve the reaction of a substituted aniline (B41778) with a suitable three-carbon component to form the quinoline core, followed by etherification to introduce the benzyloxy group and subsequent carboxylation.

Mechanistic Insights into the Biological Activity of 7 Benzyloxy Quinoline 3 Carboxylic Acid Derivatives

Molecular Interaction Mechanisms with Biological Targets

Derivatives of 7-(benzyloxy)quinoline-3-carboxylic acid have demonstrated a versatile range of biological activities, attributable to their ability to interact with various molecular targets. The specific mechanisms of these interactions, particularly in the context of enzyme inhibition, have been the subject of extensive research. This section delves into the molecular pathways through which these compounds exert their inhibitory effects on several key enzymes.

Enzyme Inhibition Studies

The quinoline-3-carboxylic acid scaffold serves as a foundational structure for a variety of enzyme inhibitors. By modifying this core, researchers have developed potent and selective inhibitors for a range of clinically relevant enzymes. The following subsections detail the mechanistic insights into the inhibition of five such enzymes.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key enzyme implicated in cell growth, proliferation, and survival. nih.gov Studies have revealed that this class of compounds, specifically 3-carboxy-4(1H)-quinolones, functions as ATP-competitive inhibitors. nih.gov This means they bind to the ATP-binding site of the enzyme, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of CK2 substrates. nih.gov

One notable inhibitor, [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA), has been shown to be a potent and selective ATP/GTP site-directed inhibitor of CK2. researchgate.netunipd.it Co-crystallization studies of IQA with maize CK2α, which shares high homology with its human counterpart, have provided a detailed view of the binding interactions at a resolution of 1.68 Å. researchgate.netunipd.it The inhibitor positions itself in the same plane as the purine (B94841) moiety of ATP, with its more hydrophobic portion oriented towards the hinge region of the ATP-binding pocket. researchgate.netunipd.it The binding is stabilized by hydrophobic forces and non-polar interactions with key amino acid residues, including Val53, Ile66, Met163, and Ile174. researchgate.netunipd.it The significance of these interactions is underscored by the observation that mutating the human CK2α residues Val66 or Ile174 to alanine (B10760859) results in a considerable decrease in sensitivity to IQA inhibition. unipd.it

Research has led to the synthesis of numerous 3-quinoline carboxylic acid derivatives, with several compounds exhibiting IC₅₀ values in the micromolar range, from 0.65 to 18.2 μM. nih.gov The most potent inhibitors have been identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

Table 1: Inhibitory Activity of Selected 3-Quinolone Carboxylic Acid Derivatives against Protein Kinase CK2

CompoundIC₅₀ (µM)Inhibition TypeKey Interacting Residues
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.3ATP competitiveNot specified in provided text
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid1ATP competitiveNot specified in provided text
[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA)0.17 (Kᵢ)ATP/GTP site-directedV53, I66, M163, I174

Data sourced from multiple studies. nih.govresearchgate.netunipd.it

The quinolone-3-carboxylic acid scaffold is a recognized pharmacophore in the development of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.gov This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. nih.gov

Derivatives of 6-fluoro-4-quinolone-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit HIV-1 integrase. nih.gov Some of these compounds demonstrated moderate to good inhibitory activity against the enzyme. nih.gov The mechanism of action for this class of inhibitors involves targeting the enzymatic activity of integrase, thereby preventing the integration of viral DNA. nih.govnih.gov Further structural modifications, such as the introduction of a sulfonamide or carboxamide moiety at position 4 of related tricyclic derivatives, have been shown to enhance inhibitory activity. nih.gov

Quinoline-3-carboxamides have emerged as potent inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D₂ (PGD₂), a key mediator of allergic and inflammatory responses. nih.govnih.gov A fragment-based screening approach led to the identification of a 3-cyano-quinoline as an initial hit compound. nih.gov

Through structure-activity relationship (SAR) studies and structural comparisons, this initial fragment was optimized, leading to the development of significantly more potent inhibitors. nih.gov For instance, one derivative was found to be 70-fold more active than the initial hit. nih.gov Further systematic substitutions of the amine moiety, guided by structural information, resulted in a tool compound that was 300-fold more active, with an IC₅₀ value of 9.9 nM. nih.gov The binding mode of these inhibitors within the H-PGDS active site has been investigated, with the benzyl (B1604629) thiophene (B33073) core of some inhibitors predicted to be buried in the putative prostaglandin binding site. uq.edu.au

Table 2: Improvement of H-PGDS Inhibitory Potency of Quinoline (B57606) Derivatives

Compound StageIC₅₀ (nM)Fold Improvement
Initial Fragment Hit (3-cyano-quinoline 1a)220,000-
Optimized Quinoline (1d)3,10070x
Tool Compound (1bv)9.9300x (from 1d)

Data derived from a fragment-based drug discovery program. nih.gov

Novel quinoline-3-carboxamide (B1254982) derivatives have been designed and synthesized as inhibitors of cholesteryl ester transfer protein (CETP). nih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govmdpi.com Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels and decreasing LDL cholesterol levels, which is potentially beneficial for preventing atherosclerosis. nih.govmdpi.comoamjms.eu

A series of these derivatives demonstrated significant activity against CETP, with some compounds, such as compounds 24 and 26 in one study, showing an inhibitory rate of 80.1%. nih.gov The primary objective of this research was to optimize the potency of an initial lead compound which had a 30% inhibitory rate against CETP at a concentration of 10 μM. nih.gov The findings indicated that substitutions with 6-benzyloxy-7-methoxy groups on the quinoline scaffold generally led to more potent CETP inhibitory activity. nih.gov

Table 3: CETP Inhibitory Activity of Quinoline-3-carboxamide Derivatives

CompoundConcentration (µM)% Inhibition
Lead Compound 11030%
Compound 24Not specified80.1%
Compound 26Not specified80.1%

Data from a study on novel CETP inhibitors. nih.gov

Quinolone antibacterials are known to inhibit DNA gyrase, a bacterial type IIA topoisomerase essential for DNA replication, transcription, and repair. mdpi.comnih.gov The inhibition mechanism can occur through two primary pathways: competitive inhibition of ATP or DNA binding, or by acting as "gyrase poisons" that stabilize the cleavage complex formed between gyrase and DNA. mdpi.com This stabilization leads to double-strand DNA breaks and ultimately cell death. mdpi.com

A proposed model for the action of quinolones suggests a cooperative drug-DNA binding mechanism. nih.gov In this model, the binding of gyrase to DNA induces a specific binding site for the quinolone within the DNA substrate, particularly in the presence of ATP. nih.gov The affinity and specificity of this binding are attributed to the unique conformation of a single-stranded DNA pocket created by the enzyme and the ability of the drug molecules to self-associate and fit into this pocket. nih.gov

Further studies have shown that novel bacterial type II topoisomerase inhibitors (NBTIs) stabilize single-strand DNA cleavage breaks. nih.gov The binding of these inhibitors is often asymmetric, and in some cases, involves the formation of a symmetrical bifurcated halogen bond between the inhibitor and the enzyme. nih.gov For example, a chlorine atom on an inhibitor can form a halogen bond with the backbone carbonyls of two symmetry-related alanine residues in the enzyme. nih.gov This interaction can cause a shift in the DNA backbone, separating the scissile phosphate (B84403) from the catalytic metal on one side, thus stabilizing the nicked DNA. nih.gov

Ligand-Target Binding Interactions and Selectivity Modulation

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets. The substitution pattern on both the quinoline and benzyloxy moieties plays a crucial role in modulating these binding interactions and, consequently, the selectivity of the compounds.

Molecular docking studies have been instrumental in elucidating the binding modes of quinoline derivatives with their protein targets. nih.gov For instance, research on quinoline derivatives as potential anticancer agents has shown that specific substitutions can lead to crucial hydrogen bond formations with key amino acid residues within the target's binding pocket, such as asparagine, serine, alanine, glutamine, and arginine. nih.gov The distances of these hydrogen bonds are critical for the stability of the ligand-receptor complex. nih.gov

In the context of anticancer activity, quinoline derivatives have been shown to target various cellular components, including topoisomerase enzymes and protein kinases. researchgate.netresearchgate.net The planarity of the quinoline ring system allows it to intercalate between DNA base pairs, a mechanism of action for some anticancer drugs. Furthermore, the ability of certain quinoline derivatives to chelate with divalent metals, facilitated by the proximity of the carboxylic acid group and the nitrogen atom, is speculated to be a potential molecular mechanism for their pharmacological activities. nih.govresearcher.life

The selectivity of these compounds can be modulated by altering the substituents. For example, in the study of pyrazolo[4,3-f]quinoline derivatives, the introduction of an electron-withdrawing nitrile substituent at a specific position enhanced anticancer activity, while the effects of halogen substituents were less consistent. mdpi.com This highlights the nuanced influence of substituent choice and position on target binding and selectivity.

Cellular Uptake and Distribution Mechanisms in Disease States (e.g., pH-dependent selectivity in cancer cells)

A significant aspect of the therapeutic potential of this compound derivatives lies in their selective accumulation in diseased tissues, particularly in the acidic microenvironment of solid tumors. This pH-dependent selectivity is a key factor in enhancing their efficacy while minimizing off-target effects.

Research has shown that the protonation state of quinoline derivatives, influenced by the surrounding pH, can significantly affect their cellular uptake. nih.gov In the relatively acidic environment of cancer tissues, the carboxylic acid group of these compounds can exist in its less ionized, more lipophilic form. nih.gov This increased lipophilicity facilitates easier passage across the cell membrane, leading to higher intracellular concentrations within cancer cells compared to normal cells, which have a more neutral pH. nih.govopenaccessjournals.com This targeted accumulation enhances the compound's cytotoxic effects specifically on cancer cells. nih.gov

Studies on tetrahydroquinoline derivatives have demonstrated their ability to induce cell death in breast cancer cells (MCF-7) in a dose-dependent manner. scielo.org These derivatives were found to increase intracellular calcium concentrations and inhibit the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) activity, leading to apoptosis. scielo.org This suggests that beyond passive diffusion, specific interactions with cellular machinery contribute to their cytotoxic effects.

The general principle of lipophilicity influencing membrane transport and binding ability is a well-established concept in drug design. researchgate.net For quinoline-based compounds, a balance in lipophilicity is crucial; while high lipophilicity can enhance permeability, excessive lipophilicity might lead to unwanted toxicity and poor solubility. openaccessjournals.com

Structure-Activity Relationship (SAR) Studies for Benzyloxyquinoline-3-carboxylic Acids

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are pivotal in identifying the key structural features responsible for their therapeutic effects and in guiding the design of more potent and selective analogs.

Influence of Benzyloxy Substitution on Biological Profile

The benzyloxy group at the 7-position of the quinoline ring is a critical determinant of the biological activity of these compounds. The nature and position of substituents on the benzyl ring can significantly modulate the pharmacological profile.

While direct SAR studies on the benzyloxy group of this compound are specific, broader studies on substituted quinolines provide valuable insights. For instance, research on 8-benzyloxy-substituted quinoline ethers has demonstrated their antimicrobial activities. researchgate.net The introduction of different substituents on the benzyl ring led to varying degrees of growth inhibitory activity against bacteria and fungi. researchgate.net This suggests that the electronic and steric properties of the substituents on the benzyloxy moiety can influence interactions with biological targets.

Furthermore, in the context of anticancer agents, the presence of bulky hydrophobic substituents at certain positions of the quinoline scaffold has been found to be necessary for inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov The benzyloxy group, being a relatively bulky and lipophilic moiety, likely contributes to favorable hydrophobic interactions within the binding pockets of target proteins.

Impact of Quinoline Ring Substituents on Activity and Selectivity

Substituents on the quinoline ring itself have a profound impact on the activity and selectivity of this compound derivatives.

SAR studies on quinoline carboxylic acids have identified several key positions where modifications significantly alter biological activity. nih.gov For example, studies on inhibitors of dihydroorotate dehydrogenase revealed that bulky hydrophobic groups at the C2 position are essential for activity. nih.gov The type and position of substituents on the benzo portion of the quinoline ring also play a crucial role. nih.gov

In the development of antiproliferative agents, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been synthesized and evaluated. nih.gov The nature of the substituent at the 2-position was found to be critical for their cytotoxic effects against cancer cell lines. nih.govnih.gov For instance, certain styryl substitutions at the C2 position have shown potent anticancer activity. nih.gov

Furthermore, the presence of specific substituents can influence the mechanism of action. For example, some quinoline derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, while others act as topoisomerase inhibitors. arabjchem.orgresearchgate.net The specific substitution pattern dictates which cellular pathway is targeted.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group at the 3-position of the quinoline ring is a crucial functional group for the biological activity of these compounds, playing a significant role in molecular recognition and binding. byjus.combritannica.com

The carboxylic acid group is a key pharmacophore that can participate in various non-covalent interactions, most notably hydrogen bonding. mdpi.com In many quinoline-based inhibitors, the carboxylic acid moiety forms critical hydrogen bonds with amino acid residues in the active site of the target enzyme, anchoring the molecule and contributing to its inhibitory potency. nih.gov For example, in the inhibition of dihydroorotate dehydrogenase, the carboxylic acid at the C4 position (in 4-quinoline carboxylic acids) was found to be a strict requirement for activity. nih.gov

Beyond direct binding, the acidic nature of the carboxylic acid group is vital for the pH-dependent cellular uptake mechanism observed in cancer cells. nih.govopenaccessjournals.com As previously discussed, in the acidic tumor microenvironment, the carboxylic acid is more likely to be in its protonated, less polar form, facilitating cell membrane permeation. nih.gov

The carboxylic acid can also act as a bioisostere, where it can be replaced by other acidic functional groups to modulate physicochemical properties like acidity and lipophilicity, potentially leading to improved pharmacokinetic profiles. openaccessjournals.com However, the unique ability of the carboxylic acid to form specific interactions often makes it indispensable for activity.

In Silico Approaches and Molecular Modeling of this compound Interactions

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools for understanding the interactions of this compound derivatives at a molecular level and for guiding the design of new, more effective compounds. nih.gov

Molecular docking simulations are widely used to predict the binding modes of ligands within the active sites of their target proteins. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. For example, docking studies have been employed to investigate the interactions of quinoline derivatives with targets like VEGFR tyrosine kinase and DNA. researchgate.netnih.govresearchgate.net The insights gained from these simulations can explain the observed SAR and guide the modification of lead compounds to enhance their activity. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural and electrostatic properties of a series of compounds with their biological activities. nih.gov By generating contour maps, these models can identify regions of the molecule where modifications are likely to improve activity. nih.gov This information is invaluable for the rational design of new derivatives with enhanced potency.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-likeness and potential liabilities of new compounds early in the drug discovery process. nih.govresearchgate.net These predictions can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a this compound derivative, and its protein target.

Studies on related quinoline structures have demonstrated the utility of this approach across various therapeutic targets. For instance, quinoline-3-carboxamides, which share the core quinoline structure, have been investigated as inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key DNA damage response (DDR) kinases like ATM, ATR, and DNA-PKcs. mdpi.com Docking simulations revealed that the quinoline nitrogen is crucial for binding to the hinge region of these kinases, enabling them to act as ATP-competitive inhibitors. mdpi.com This interaction is a common motif for kinase inhibitors.

Similarly, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, have shown significant binding affinities. nih.gov These interactions are characterized by both hydrophobic contacts and hydrogen bonds within the protein's binding site. nih.gov In another context, quinoline derivatives have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a target for anti-malarial drugs. researchgate.net

For 2,4-disubstituted quinoline-3-carboxylic acid derivatives identified as potential anti-cancer agents, molecular docking has been used to study their interaction with DNA. nih.govresearchgate.net These in-silico studies show that the derivatives can bind to the A/T-rich minor groove of a B-DNA duplex, an interaction supported by experimental fluorescence microscopy. nih.govresearchgate.net The substitution at the 2-position, along with the carboxylic acid at the 3-position, plays a key role in forming hydrogen bonds with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

These examples collectively highlight a common mechanistic theme: the quinoline scaffold serves as a versatile anchor, while substituents at various positions, including the C3-carboxylic acid and the C7-benzyloxy group, dictate the binding affinity and selectivity for specific protein or DNA targets. The benzyloxy group at the 7-position can engage in additional hydrophobic or pi-stacking interactions, potentially enhancing binding affinity.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Quinoline Derivative ClassTarget Protein/MoleculeKey Findings
Quinoline-3-carboxamidesATM, ATR, DNA-PKcs (PIKK family kinases)Quinoline nitrogen binds to the kinase hinge region, acting as an ATP-competitive inhibitor. mdpi.com
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (P-gp, ABCB1)Strong binding affinity via hydrophobic and hydrogen bond interactions. nih.gov
2,4-disubstituted quinoline-3-carboxylic acidsB-DNA (minor groove)Binds to the A/T minor groove; C2 and C3 substituents form key hydrogen bonds. nih.govresearchgate.net
General Quinoline DerivativesPlasmodium falciparum Lactate Dehydrogenase (PfLDH)Investigated as potential inhibitors for anti-malarial activity. researchgate.net

Conformational Analysis and Binding Energy Calculations

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it determines how well the molecule can fit into the binding site of its target. Conformational analysis, coupled with binding energy calculations, provides a deeper understanding of the stability and dynamics of the ligand-target complex.

Advanced computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to explore the conformational landscape of quinoline derivatives. nih.gov DFT is used to calculate the optimized geometry and energy of different conformations, while MD simulations can model the dynamic behavior of the molecule over time, both in isolation and when interacting with its target.

For quinoline carboxylic acid derivatives, studies have focused on the role of intramolecular hydrogen bonds in defining the molecular shape. nih.gov These interactions can influence the planarity of the molecule and the orientation of the carboxylic acid group, which is often crucial for target binding.

Binding energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, quantify the strength of the interaction between the ligand and the protein. A more negative binding energy (ΔG) typically indicates a more stable and higher-affinity interaction. For example, a binding energy of -9.22 kcal/mol was calculated for a potent 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative inhibiting P-glycoprotein, indicating a strong interaction. nih.gov Intermolecular binding energy analysis can also reveal the grip strength and relative stability of the ligand-target complexes. nih.gov

Molecular dynamics simulations performed on quinoline-3-carboxamide inhibitors with various kinases have been used to establish the stability of the interactions over time, confirming that the docked poses are maintained. mdpi.com These simulations provide insights into the flexibility of both the ligand and the protein binding site, offering a more dynamic picture than static docking alone.

pKa Value Calculations and their Correlation with Biological Selectivity

The pKa value of a molecule indicates its acidity or basicity and determines its ionization state at a given pH. For a drug molecule, its ionization state is a critical property that affects its solubility, membrane permeability, and interaction with its biological target. The carboxylic acid group in this compound is ionizable, and its pKa is a key determinant of its behavior in physiological environments.

A fascinating application of pKa in drug design has been demonstrated for quinoline-3-carboxylic acid derivatives as anti-cancer agents. nih.gov Research has shown that converting a 2-styrylquinoline-3-carboxylate ester to its corresponding carboxylic acid significantly enhances its selectivity for cancer cells over non-cancerous cells. researchgate.netnih.gov

This enhanced selectivity is directly linked to the pKa of the carboxylic acid and the difference in pH between cancerous and normal tissues. The acidic tumor microenvironment (lower pH) favors the protonated, unionized (neutral) form of the carboxylic acid. researchgate.netnih.gov This neutral form is more lipophilic and can more easily cross cell membranes, leading to higher drug accumulation within cancer cells. nih.gov Conversely, in the slightly alkaline environment of normal tissues (higher pH), the molecule exists predominantly in its ionized (negatively charged) form, which is less permeable and results in lower uptake by healthy cells. researchgate.net

Software-based calculations are used to predict the pKa values of designed compounds, allowing researchers to fine-tune this property to achieve the desired selectivity profile before synthesis. nih.gov This strategy of exploiting the pH differential between tumor and normal tissue represents a sophisticated approach to targeted drug delivery, minimizing off-target effects.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. ijpras.comdergipark.org.tr These calculations provide insights into molecular properties such as charge distribution, orbital energies, and chemical reactivity, which are fundamental to understanding biological activity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is an indicator of the molecule's chemical reactivity and stability. ijpras.com A smaller energy gap suggests higher reactivity.

For quinoline derivatives, quantum chemical calculations have been used to:

Analyze Frontier Molecular Orbitals: The distribution of HOMO and LUMO across the molecule helps identify the regions most likely to be involved in chemical reactions and interactions with biological targets. noveltyjournals.com

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the surface of the molecule, indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This helps predict sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding.

Calculate Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity and selectivity. noveltyjournals.com

These theoretical studies have shown that the inclusion of nitrogen atoms and various substituents in the quinoline ring chemically alters the electronic makeup of the molecule, giving rise to its diverse biological properties. nih.govdergipark.org.tr By comparing computational results with experimental data, researchers can validate their theoretical models and gain a robust understanding of the structure-activity relationships governing the efficacy of compounds like this compound. ijpras.com

Advanced Applications of 7 Benzyloxy Quinoline 3 Carboxylic Acid Derivatives in Specialized Chemical Research

Role as a Privileged Scaffold in Combinatorial Chemistry and Drug Design

The 4-quinolone-3-carboxylic acid framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple, unrelated biological targets. nih.gov This characteristic makes it an excellent starting point for the creation of combinatorial libraries—large collections of related compounds—for high-throughput screening and drug discovery. nih.gov The derivatization of this scaffold allows for the systematic exploration of chemical space to identify molecules with desired biological activities.

The 7-(Benzyloxy)quinoline-3-carboxylic acid structure, in particular, offers several advantages for combinatorial library synthesis. The carboxylic acid group at the 3-position can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of diverse substituents. benthamscience.comnih.gov Furthermore, the benzyloxy group at the 7-position can be modified or replaced to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This flexibility has been exploited to develop novel compounds with a range of biological activities, including antibacterial, anticancer, and anti-HIV properties. nih.govbenthamscience.comnih.gov

The strategic modification of the quinoline (B57606) core, including the introduction of substituents like the benzyloxy group, has been shown to be a successful approach in the discovery of new pharmacologically active compounds. researchgate.net The ability to generate a wide array of derivatives from a single, reliable scaffold like this compound is a powerful tool in the quest for new and effective therapeutic agents.

Contributions to Medicinal Chemistry Research Beyond Direct Therapeutic Efficacy

Beyond the direct application of its derivatives as therapeutic agents, this compound contributes significantly to the broader field of medicinal chemistry research. Its unique structure serves as a valuable tool for developing molecular probes and for investigating complex biological systems.

Development of Enzyme Probes and Inhibitors

The quinoline-3-carboxylic acid scaffold has been successfully utilized in the design of enzyme inhibitors. For instance, derivatives of this scaffold have been identified as potent inhibitors of protein kinase CK2, a ubiquitous and highly pleiotropic enzyme implicated in various diseases, including cancer. nih.govnih.gov In one study, a library of 3-quinoline carboxylic acid derivatives was synthesized and evaluated, with several compounds exhibiting IC50 values in the micromolar range against CK2. nih.govnih.gov

More recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed as inhibitors of SIRT3, a member of the sirtuin family of enzymes that plays a crucial role in cellular metabolism and has been linked to cancer. frontiersin.org One such derivative, molecule P6, demonstrated selective inhibition of SIRT3 over other sirtuins and showed potent anti-proliferative activity against leukemia cell lines. frontiersin.org These findings underscore the potential of the quinoline-3-carboxylic acid scaffold, and by extension, the 7-(benzyloxy) derivative, as a template for the development of selective enzyme inhibitors for therapeutic and research purposes. The benzyloxy group can play a crucial role in modulating the binding affinity and selectivity of these inhibitors through specific interactions within the enzyme's active site.

Compound Class Target Enzyme Key Findings Reference
3-Quinoiline Carboxylic Acid DerivativesProtein Kinase CK2Identified inhibitors with IC50 values in the 0.65 to 18.2 μM range. nih.govnih.gov
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid DerivativesSIRT3Discovered a selective inhibitor (P6) with an IC50 of 7.2 µM against SIRT3. frontiersin.org

Investigation of Receptor Modulation (e.g., Cannabinoid Receptor 2)

The endocannabinoid system, and specifically the cannabinoid receptor 2 (CB2), has emerged as a promising target for the treatment of various pathological conditions, including pain, inflammation, and neurodegenerative diseases. nih.gov The 4-quinolone-3-carboxylic acid motif has been identified as a versatile scaffold for the development of CB2 receptor modulators. nih.gov

Research has shown that derivatives of quinoline and isoquinoline (B145761) can act as agonists at the CB2 receptor. nih.govaalto.fi For example, a series of quinolinyl and isoquinolinyl phenyl ketones were synthesized and found to exhibit CB2 receptor agonist activity, with some derivatives acting as full agonists. aalto.fi Furthermore, systematic modifications of the 4-quinolone-3-carboxamide scaffold have led to the discovery of highly potent and selective CB2 receptor ligands. nih.gov The introduction of various substituents on the quinoline ring, a strategy that can include the benzyloxy group, has been shown to significantly influence the affinity and selectivity of these compounds for the CB2 receptor. nih.govrsc.org The development of such selective ligands is crucial for studying the physiological and pathological roles of the CB2 receptor and for developing targeted therapies with fewer side effects.

Integration in Materials Science Research

The unique photophysical and electronic properties of the quinoline scaffold have led to its exploration in the field of materials science, particularly in the development of advanced electronic and optoelectronic devices.

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. nih.gov The performance of DSSCs is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor material. researchgate.net Quinoline-based dyes have been investigated as potential sensitizers in DSSCs due to their excellent photophysical properties and tunable electronic characteristics. nih.govresearchgate.net

Organic Light-Emitting Diode (OLED) Components

Organic light-emitting diodes (OLEDs) are another area where quinoline derivatives have shown significant promise. nih.gov The performance of an OLED is determined by the properties of the various organic materials used in its construction, including the emissive layer, host materials, and charge-transporting layers. rsc.orgresearchgate.net Quinoline derivatives have been successfully employed as both emissive materials and host materials in OLEDs. rsc.orgresearchgate.net

For instance, benzo[q]quinoline derivatives have been used to create efficient green-emitting OLEDs. tandfonline.comtandfonline.com In another study, carbazole-quinoline hybrids were synthesized and used as host materials for orange and deep-red phosphorescent OLEDs, achieving high external quantum efficiencies and power efficiencies. rsc.org The this compound scaffold, with its inherent electronic properties and potential for further functionalization, could be a valuable building block for the design of new OLED materials. The benzyloxy group can influence the photoluminescence properties of the molecule, while the carboxylic acid group can be used to attach the molecule to other components of the OLED or to tune its solubility and processing characteristics.

Fluorescent Probes and Sensors

While direct and extensive research on the specific applications of this compound as a fluorescent probe is not widely documented in current scientific literature, the broader family of quinoline-3-carboxylic acid derivatives has been the subject of significant investigation in the development of advanced fluorescent sensors. The inherent photophysical properties of the quinoline core, combined with the versatile chemistry of the carboxylic acid group, make this class of compounds a promising scaffold for designing probes that can detect a variety of analytes with high sensitivity and selectivity.

The general strategy for developing fluorescent probes from quinoline-3-carboxylic acid derivatives often involves modifying the quinoline ring with specific functional groups that can interact with the target analyte. This interaction can lead to a detectable change in the fluorescence properties of the molecule, such as an increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" response), or a shift in the emission wavelength. The carboxylic acid group can also play a crucial role, both in modulating the electronic properties of the fluorophore and in providing a site for coordination with metal ions or other species.

Research into analogous compounds, where the quinoline-3-carboxylic acid core is functionalized with different substituents, provides valuable insights into the potential of this chemical class in sensor technology. These studies demonstrate that derivatives of quinoline-3-carboxylic acid can be engineered to act as highly effective fluorescent probes for a range of targets, from metal ions to biologically significant molecules.

For instance, certain derivatives have been shown to be effective in detecting metal ions through coordination, which alters the electronic structure of the quinoline system and, consequently, its fluorescence output. In other cases, the reactivity of the quinoline derivative is harnessed to create probes that undergo a chemical reaction with the analyte, leading to a change in fluorescence. This is a particularly useful approach for detecting reactive species or for applications where high selectivity is paramount.

The following data from studies on analogous quinoline-3-carboxylic acid derivatives illustrate the potential of this scaffold in the design of fluorescent probes and sensors.

Research Findings on Analogous Quinoline-3-Carboxylic Acid Derivatives

Detailed studies on various derivatives of quinoline-3-carboxylic acid have demonstrated their utility as fluorescent sensors. For example, a derivative featuring a trifluoromethyl group, 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, has been identified as a suitable candidate for the development of fluorescent probes. chemimpex.com This suggests that the electron-withdrawing nature of the trifluoromethyl group can be harnessed to fine-tune the photophysical properties of the quinoline core for sensing applications.

In a different approach, researchers have utilized a more complex derivative, 8-methoxy-2-oxo-1,2,4,5-tetrahydrocyclopenta[de]quinoline-3-carboxylic acid, to create a highly selective sensor for glutathione (B108866) (GSH). acs.orgnih.govnih.gov This compound acts as a Michael acceptor and is initially non-fluorescent. However, upon reaction with thiols like GSH, it becomes fluorescent, providing a "turn-on" signal. acs.orgnih.govnih.gov This probe has been successfully used to monitor intracellular GSH levels in immune cells using flow cytometry, highlighting the potential of quinoline-3-carboxylic acid derivatives in biological imaging and sensing. acs.orgnih.govnih.gov

The photophysical properties of this glutathione probe are summarized in the table below:

CompoundAnalyteFluorescence ChangeEmission WavelengthApplication
8-methoxy-2-oxo-1,2,4,5-tetrahydrocyclopenta[de]quinoline-3-carboxylic acidGlutathione (GSH)Turn-on445 nmMonitoring intracellular GSH in immune cells

Furthermore, derivatives of quinoline-3-carboxylic acid have been employed as ligands for lanthanide ions to create luminescent probes. For example, terbium (Tb³⁺) complexes of 2-oxo-4-hydroxy-quinoline-3-carboxylic acid derivatives have been developed for the determination of analytes such as alkaline phosphatase and codeine phosphate (B84403). nih.gov The assay is based on the quenching of the terbium luminescence by phosphate ions, providing a sensitive detection method. nih.gov

Another study utilized 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid as an "antenna" ligand for a terbium-based probe to detect nucleotides. mdpi.com In this system, the quinoline derivative absorbs light and transfers the energy to the terbium ion, which then emits its characteristic luminescence. The presence of nucleotides with varying phosphate content affects this process, allowing for their detection. mdpi.com

These examples underscore the versatility of the quinoline-3-carboxylic acid scaffold in the design of fluorescent and luminescent probes. The ability to modify the substitution pattern on the quinoline ring allows for the rational design of sensors with tailored properties for specific analytes. While the benzyloxy group at the 7-position of the user's target compound would undoubtedly influence its electronic and photophysical properties, the fundamental principles demonstrated by these analogous compounds suggest a promising, albeit currently unexplored, potential for this compound and its derivatives in the field of fluorescent chemical sensing.

Future Directions and Emerging Research Avenues for 7 Benzyloxy Quinoline 3 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 7-(benzyloxy)quinoline-3-carboxylic acid and its analogs is trending towards efficiency, sustainability, and complexity. Researchers are moving beyond traditional methods to develop novel protocols that offer higher yields, reduced reaction times, and a smaller environmental footprint.

One promising direction is the development of one-pot synthesis protocols. A simple and concise one-pot method for creating carboxyl-substituted bisquinoline systems has been demonstrated, which involves a Williamson reaction followed by hydrolysis. researchgate.net This approach is noted for its high yields (82-95%) and operational simplicity, which could be adapted for the synthesis of this compound derivatives. researchgate.net

Another key area is the use of readily available and diverse starting materials. A novel strategy has been disclosed for creating fused tricyclic quinoline (B57606) heterocycles starting from aliphatic amino carboxylic acid substrates. orientjchem.orgscispace.com This protocol involves several key reaction processes, including cyclization, protection, amidine formation, and a final Suzuki coupling reaction to afford the products in high yields. orientjchem.orgscispace.com Such multi-step, single-pot strategies that build complex scaffolds from simple precursors are invaluable for generating chemical diversity.

Furthermore, there is a significant push towards "green chemistry" in the synthesis of quinoline derivatives. For the related quinoxaline (B1680401) structures, synthetic routes are being evaluated under various solvents and even solvent-free conditions to identify the most environmentally benign options. nih.gov The use of catalysts like TiO2-Pr-SO3H in ethanol (B145695) has been shown to produce excellent yields in very short reaction times, highlighting a path towards more sustainable chemical manufacturing. nih.gov These principles are directly applicable to the synthesis of this compound, aiming to make its production more cost-effective and eco-friendly.

Synthetic StrategyKey FeaturesStarting Materials ExampleRelevance
One-Pot SynthesisHigh efficiency, reduced workup, simplicity. researchgate.netEthyl 2-(halomethyl)quinoline-3-carboxylates, 8-hydroxyquinolines. researchgate.netAdaptable for streamlined production of derivatives.
Fused Tricyclic FormationBuilds complex scaffolds from simple precursors. orientjchem.orgscispace.comAliphatic amino carboxylic acids, 2-(trifluoromethyl)aniline. orientjchem.orgEnables access to novel, structurally complex analogs.
Green Chemistry ApproachesUse of eco-friendly solvents, catalysts, and conditions. nih.govSubstituted 1,2-phenylenediamine, benzyl (B1604629). nih.govReduces environmental impact of synthesis.

Advanced Computational Chemistry for Rational Design and Lead Optimization

Computational chemistry is becoming an indispensable tool in the rational design and optimization of drug candidates derived from this compound. These in silico methods allow for the prediction of molecular properties and biological activity, saving significant time and resources in the drug discovery pipeline.

A primary application is in guiding lead optimization. For related heterocyclic compounds like quinazolinediones, in silico tools such as SwissADME are used to predict pharmacokinetic properties early in the design phase. nih.gov This allows chemists to focus on synthesizing compounds with a higher probability of success. Structural simplification is another key strategy in lead optimization, where computational analysis helps identify which parts of a complex molecule are essential for activity, thereby guiding the design of simpler, more "drug-like" analogs with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. scienceopen.com

Molecular modeling is also crucial for understanding and improving target engagement. For newly synthesized quinoline derivatives, molecular docking studies are performed to evaluate how they fit into the binding pocket of a target protein, such as VGFR tyrosine kinase. researchgate.net This provides insights into the specific interactions that drive potency and selectivity. Furthermore, advanced methods like Density Functional Theory (DFT) calculations are employed to study the electronic properties of hydroxyquinoline carboxylic acids, offering a deeper understanding of their chemical behavior. researchgate.net

High-throughput virtual screening (HTVS) represents the cutting edge of computational drug design. nih.gov In one successful example, the ChemBridge small molecule library was screened computationally against EGFR and HER2 kinases to identify potential dual inhibitors for gastric cancer. nih.gov This process led to the identification of a lead compound that was subsequently validated in vitro, demonstrating the power of computational screening to rapidly identify promising candidates from vast chemical libraries. nih.gov For quinoline-3-carboxylic acids, software-based calculations of pKa values have been used to rationally design derivatives with enhanced selectivity for cancer cells over non-cancerous cells. nih.gov

Computational MethodApplicationExampleOutcome
In Silico ADMET PredictionEarly assessment of drug-like properties. nih.govSwissADME prediction for quinazolinediones. nih.govFocus on synthesizing candidates with favorable pharmacokinetics.
Molecular DockingEvaluating ligand-receptor binding modes. researchgate.netModeling of quinoline derivatives in VGFR tyrosine kinase pocket. researchgate.netRational design of more potent and selective inhibitors.
High-Throughput Virtual ScreeningRapidly screening large libraries against a target. nih.govScreening of ChemBridge library against EGFR/HER2. nih.govIdentification of a novel, potent dual inhibitor.
Property CalculationPredicting chemical properties to guide design. nih.govSoftware-based pKa calculation for quinoline-3-carboxylic acids. nih.govEnhanced selectivity for cancer cells.

Development of Multifunctional Derivatives

A significant future direction for this compound is its use as a scaffold to create multifunctional derivatives. These are single chemical entities designed to interact with multiple biological targets or elicit several therapeutic effects simultaneously, which can be advantageous for treating complex diseases like cancer.

Research has shown that quinoline-related carboxylic acids can possess a combination of antiproliferative, antioxidant, and anti-inflammatory properties. nih.gov This inherent multifunctionality provides a strong starting point for the design of novel agents. By strategically modifying the core structure, researchers can fine-tune these activities. For instance, the development of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are structurally related to the target compound, has yielded derivatives with significant antiproliferative activity against several cancer cell lines. mdpi.com

The concept of dual-target inhibitors is a powerful strategy in modern drug discovery. Researchers have successfully designed and synthesized quinazoline (B50416) derivatives that act as dual inhibitors of PI3K and HDAC. nih.gov These compounds showed enhanced antiproliferative activity compared to single-target inhibitors and demonstrated significant anticancer efficacy in a xenograft model. nih.gov This approach could be applied to the this compound framework to develop novel dual inhibitors for various disease-relevant target combinations.

Furthermore, derivatization can be used to overcome clinical challenges such as drug resistance. New 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives have been synthesized that exhibit cytotoxic activity not only against sensitive human leukemia cells but also against multidrug-resistant sublines. nih.gov This highlights the potential to engineer derivatives of this compound that can circumvent resistance mechanisms, a critical need in oncology. The synthesis of bisquinolines, which link two quinoline units, is another approach to creating molecules with potentially enhanced or multifunctional properties. researchgate.net

Derivative ClassTherapeutic GoalExample Target/ActivityReference
Quinoline Carboxylic AcidsCombined antiproliferative, antioxidant, anti-inflammatory effects.RAW264.7 macrophages, various cancer cell lines. nih.gov
Benzyloxyquinoxaline PropanamidesPotent antiproliferative agents.PC-3, HeLa, HCT-116, MCF-7 cancer cell lines. mdpi.com
Quinazoline-based Dual InhibitorsSimultaneous inhibition of two distinct cancer targets.PI3K and HDAC enzymes. nih.gov
Naphthoquinoline DerivativesOvercoming multidrug resistance in cancer.MDR1 and MRP1 expressing leukemia cell lines. nih.gov

High-Throughput Screening and Library Design for New Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify new biological activities and targets. The design of focused chemical libraries based on the this compound scaffold is a key future strategy for uncovering novel therapeutic applications.

The process begins with the creation of a screening library. This involves the synthesis of a diverse set of analogs based on the core scaffold. A highly robust and efficient strategy for the high-throughput synthesis of an azide (B81097) library has been reported, with the resulting compounds being pure enough for direct use in "click" chemistry and subsequent in situ screening. rsc.org This type of platform allows for the rapid generation of a large number of diverse quinoline-based molecules. Libraries can be designed to be either diverse, to explore a wide range of chemical space, or focused, such as libraries based on known kinase inhibitor scaffolds. nih.gov

Once a library is created, it is subjected to HTS against various biological targets. In a notable example, a library of approximately 26,000 compounds was screened against Mycobacterium tuberculosis, identifying 1,329 initial "hits". nih.gov These were then evaluated in dose-response format and cytotoxicity assays to identify selective and potent inhibitors. nih.gov Such a campaign could be used to screen a this compound-based library against a wide array of targets, including kinases, proteases, GPCRs, and ion channels, to identify entirely new activities. upenn.edu

The data from HTS is used to establish structure-activity relationships (SAR), guiding the next round of library design and lead optimization. nih.gov This iterative cycle of library synthesis, screening, and data analysis is a powerful engine for drug discovery. By designing and screening libraries of derivatives of this compound, researchers can systematically probe its biological potential, leading to the identification of novel drug candidates for a wide range of diseases.

Library TypeDescriptionSize ExampleScreening Application
Bioactive Compound LibraryA collection of compounds with known biological activity for HTS and HCS. selleckchem.com~4,000-10,527 compounds. selleckchem.comGeneral screening for new targets and pathways.
Kinase Inhibitor Scaffold LibraryCompounds designed based on scaffolds known to bind to kinases. nih.gov~26,000 compounds. nih.govIdentifying inhibitors for specific kinase targets (e.g., in tuberculosis).
Fragment LibrarySmall, low molecular weight compounds used for fragment-based screening. upenn.edu1,500 bromine-containing fragments. upenn.eduAiding X-ray based screening to find binding fragments.
Custom "Click" Chemistry LibraryA library of building blocks (e.g., azides) ready for rapid, high-throughput synthesis of final compounds. rsc.org325-member azide library. rsc.orgIn situ screening against enzyme targets like PTP1B.

Q & A

Q. What are the primary synthetic routes for 7-(benzyloxy)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedländer condensation, where substituted anthranilic acid derivatives react with β-keto esters or acrylates. For example, 7-substituted quinolines can be synthesized via a one-pot reaction using salicylaldehyde derivatives and ethyl acetoacetate under acidic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical. For instance, acetic acid as a solvent at 80°C enhances cyclization efficiency. Yield improvements (up to 70–85%) are achievable by introducing electron-withdrawing groups (e.g., trifluoromethyl) that stabilize intermediates .

  • Key Data :

ParameterTypical ConditionsYield Range
SolventAcetic acid or DMF60–85%
Temperature80–120°C
CatalystH₂SO₄ or p-toluenesulfonic acid

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of HPLC (for purity assessment, >95% threshold) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, the benzyloxy group at C-7 shows distinct aromatic proton splitting (δ 7.3–7.5 ppm), while the carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) in DMSO-d₆ . Mass spectrometry (ESI-MS) verifies molecular weight alignment with theoretical values (e.g., [M+H]⁺ for C₁₇H₁₃NO₃: 280.0974) .

Advanced Research Questions

Q. How do substituents at the quinoline core (e.g., benzyloxy, trifluoromethyl) influence biological activity, and how can conflicting data in literature be resolved?

  • Methodological Answer : Substituents modulate electronic and steric properties, impacting target binding. For example:
  • Benzyloxy groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Trifluoromethyl groups increase metabolic stability but may introduce steric hindrance .
    Contradictory bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Researchers should:
  • Replicate experiments under standardized conditions (CLSI guidelines).
  • Compare with structurally analogous compounds (e.g., 7-chloro or 6-methyl derivatives) to isolate substituent effects .

Q. What strategies are effective for resolving low yields in the carboxylation step during quinoline-3-carboxylic acid synthesis?

  • Methodological Answer : Low yields in carboxylation (e.g., via Kolbe-Schmitt reaction) often stem from:
  • Inadequate CO₂ pressure : Optimize to 5–10 atm for efficient electrophilic substitution.
  • Competing side reactions : Use directing groups (e.g., methoxy at C-6) to stabilize the intermediate anion .
  • Temperature control : Maintain 150–180°C to prevent decarboxylation. Post-reaction, purify via acid-base extraction (e.g., HCl wash to isolate the carboxylic acid) .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or topoisomerase IV. For instance:
  • Dock the carboxylic acid moiety into the Mg²⁺ binding pocket of bacterial enzymes to assess antibacterial potential .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with activity. A meta-chlorobenzyloxy group may enhance potency by 2-fold compared to para-substituted analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound derivatives?

  • Resolution Strategy : Discrepancies arise from measurement protocols:
  • pH-dependent solubility : The carboxylic acid group ionizes above pH 4.5, increasing aqueous solubility. Studies using unbuffered solvents (e.g., DMSO) may underreport solubility .
  • Crystallinity vs. amorphous forms : XRPD analysis distinguishes polymorphs; amorphous forms exhibit higher apparent solubility but lower stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.